(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide
Description
Properties
Molecular Formula |
C13H12F3N3O2 |
|---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
(2S)-2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanamide |
InChI |
InChI=1S/C13H12F3N3O2/c1-7(11(17)20)8-2-4-9(5-3-8)18-12-19-10(6-21-12)13(14,15)16/h2-7H,1H3,(H2,17,20)(H,18,19)/t7-/m0/s1 |
InChI Key |
LOHRBNWFZDNPBQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of Ketones
-
Chiral catalysts : Titanium tetraisopropoxide (Ti(OiPr)₄) with sodium borohydride (NaBH₄) in ethanol/ammonia reduces 4-(trifluoromethyl)acetophenone derivatives to (S)-alcohols.
-
Example :
-
Subsequent oxidation to carboxylic acid followed by amide coupling (e.g., with ammonia or methylamine) yields the propanamide.
Enzymatic Resolution
-
Racemic mixtures of intermediates (e.g., N-methyl-3-hydroxy-3-phenylpropylamine) are resolved using chiral bases like cinchonidine, achieving >95% enantiomeric excess (ee).
Coupling Strategies for Oxazole and Phenylpropanamide Moiety
Nucleophilic Aromatic Substitution
Buchwald–Hartwig Amination
-
Palladium catalysts (e.g., Pd(dba)₂) facilitate coupling between aryl halides and amines, though this method is less common for oxazoles.
Stereoselective Synthesis of the (S)-Enantiomer
Chiral Auxiliary-Mediated Synthesis
Dynamic Kinetic Resolution
-
Rhodium-catalyzed asymmetric transfer hydrogenation (e.g., [RhCp*Cl₂]₂) reduces ketones to (S)-alcohols with >90% ee.
Purification and Characterization
Chromatographic Methods
Spectroscopic Analysis
-
¹H/¹³C NMR : Key signals include δ 7.5–8.0 ppm (aromatic protons), δ 4.2 ppm (chiral center), and δ 1.4 ppm (methyl group).
-
HRMS : Confirms molecular ion peaks (e.g., m/z 519.5 for C₂₈H₂₄F₃N₅O₂).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Trifluoromethyl group stability : Harsh conditions (e.g., strong acids) may degrade the CF₃ moiety. Mitigated by using mild reagents (e.g., DAST for fluorination).
-
Oxazole ring sensitivity : Moisture-free conditions prevent hydrolysis during coupling steps.
-
Enantiomeric purity : Chiral chromatography or recrystallization improves ee to >99% .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The oxazole ring may also play a role in the compound’s biological activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
(a) GW6471 (N-((2S)-2-(((1Z)-1-methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide)
- Molecular Formula : C₃₅H₃₆F₃N₃O₄ .
- Molecular Weight : 619.67 g/mol .
- Key Features: Contains a phenyloxazole-ethoxy substituent and a trifluoromethylphenyl group. Acts as a selective PPAR-α antagonist, blocking antinociceptive effects in preclinical models .
- Comparison :
(b) Patent Compound: (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
Functional Analogues
(a) (S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanoic Acid
Data Table: Comparative Analysis
Research Findings and Implications
- GW6471: Demonstrates robust PPAR-α antagonism, with in vivo studies confirming its role in blocking antinociceptive pathways . Its structural complexity correlates with higher target specificity compared to the simpler target compound.
- Patent Compound : The dual trifluoromethyl groups and pyridine ring suggest enhanced metabolic stability, as evidenced by its LCMS profile .
- Target Compound: The amide group likely improves bioavailability over its propanoic acid counterpart, though pharmacological data remain sparse.
Notes on Discrepancies and Limitations
- Structural comparisons rely on inferred data due to incomplete molecular formula disclosures in patents .
Biological Activity
(S)-2-(4-((4-(Trifluoromethyl)oxazol-2-yl)amino)phenyl)propanamide, commonly referred to as a trifluoromethyl oxazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural motif that may confer significant pharmacological properties, particularly in the realm of antiviral and anticancer research.
- Chemical Formula : C13H11F3N2O
- Molecular Weight : 314.26 g/mol
- CAS Number : 320423-21-0
Biological Activity Overview
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can influence interactions with biological targets. The following sections detail specific biological activities associated with this compound.
Antiviral Activity
Recent studies have highlighted the potential of oxazole derivatives as antiviral agents. The compound has shown promising results in inhibiting viral replication in vitro. For instance, molecular docking studies revealed that the trifluoromethyl group enhances binding affinity to viral enzymes, potentially disrupting their function:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | NS5B RNA polymerase | 32.2 |
| Control Compound | NS5B RNA polymerase | 40.0 |
These findings suggest that the compound could serve as a lead structure for developing new antiviral therapies, particularly against Hepatitis C virus (HCV).
Anticancer Activity
The compound's anticancer potential has also been explored, particularly against various cancer cell lines. In vitro studies demonstrated moderate cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 25.0 |
| Hek293 | 30.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.
Mechanistic Insights
Molecular docking studies have elucidated the interaction dynamics between this compound and target proteins. The presence of the trifluoromethyl group is believed to facilitate hydrogen bonding and π-stacking interactions with amino acid residues in the binding sites of target enzymes:
- Hydrogen Bonding : The trifluoromethyl group forms stable interactions with polar residues.
- π-Stacking : Aromatic interactions enhance binding stability.
Case Studies
- Study on Antiviral Activity : A study published in MDPI evaluated various oxazole derivatives, including our compound of interest, demonstrating significant inhibition of viral replication through enzyme inhibition assays .
- Cytotoxicity Assessment : Research conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
